molecular formula C11H16ClN B2856296 N-(2-Phenylethyl)cyclopropanamine hydrochloride CAS No. 204197-19-3

N-(2-Phenylethyl)cyclopropanamine hydrochloride

Cat. No.: B2856296
CAS No.: 204197-19-3
M. Wt: 197.71
InChI Key: YXAYEJYWPYGCOE-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.71 g/mol It is a hydrochloride salt form of N-(2-phenylethyl)cyclopropanamine, which is characterized by the presence of a cyclopropane ring attached to a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 2-phenylethyl halides under specific conditions. One common method includes the use of cyclopropanamine and 2-phenylethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The final product is typically obtained as a crystalline powder with a melting point of 164-165°C .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Scientific Research Applications

N-(2-phenylethyl)cyclopropanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The cyclopropane ring and phenylethylamine moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-phenylethyl)cyclopropanamine hydrochloride is unique due to its specific structural features, such as the cyclopropane ring and phenylethylamine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(2-phenylethyl)cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-9-12-11-6-7-11;/h1-5,11-12H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAYEJYWPYGCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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